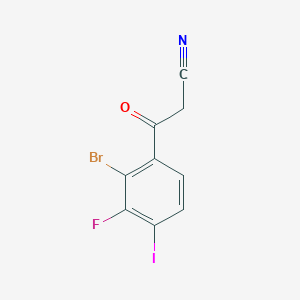

2-Bromo-3-fluoro-4-iodobenzoylacetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrFINO |

|---|---|

Molecular Weight |

367.94 g/mol |

IUPAC Name |

3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C9H4BrFINO/c10-8-5(7(14)3-4-13)1-2-6(12)9(8)11/h1-2H,3H2 |

InChI Key |

AARNULBODOCCGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CC#N)Br)F)I |

Origin of Product |

United States |

Systematic Structural Elucidation and Theoretical Stereochemical Considerations

IUPAC Nomenclature and Positional Isomerism Potential

The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For polysubstituted benzene (B151609) derivatives, these rules ensure a unique and unambiguous name for every structure. uobabylon.edu.iqjove.com The principal functional group dictates the base name of the molecule, with other substituents listed as prefixes in alphabetical order. ucalgary.caucalgary.ca

In the case of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, the molecule contains a benzoyl group attached to an acetonitrile (B52724) moiety. The acetonitrile (–CH₂CN) group is a derivative of a nitrile. According to IUPAC priority rules, the nitrile functional group has higher precedence than the ketone (part of the benzoyl group) and the halide substituents. libretexts.orgmasterorganicchemistry.comjoechem.io Therefore, the parent name is derived from propanenitrile. The structure is 3-oxo-3-(substituted-phenyl)propanenitrile.

The benzene ring itself is substituted with bromo, fluoro, and iodo groups. To assign the locants (numerical positions) on the benzene ring, the carbon atom attached to the parent benzoylacetonitrile (B15868) group is designated as position 1. The substituents are then numbered to give them the lowest possible locants. Following this, the prefixes are arranged alphabetically.

Based on these principles, the systematic IUPAC name for the compound is: 3-(2-Bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile

The potential for positional isomerism in this compound is significant, arising from the different possible arrangements of the three halogen substituents on the benzene ring. vaia.com For a trisubstituted benzene ring with three different substituents, a number of structural isomers are possible. askfilo.com The table below outlines the possible positional isomers of a bromo, fluoro, and iodo substituted phenyl ring attached to a benzoylacetonitrile core, assuming the benzoylacetonitrile group is at position 1.

| Isomer Name | Bromo Position | Fluoro Position | Iodo Position |

|---|---|---|---|

| This compound | 2 | 3 | 4 |

| 2-Bromo-3-fluoro-5-iodobenzoylacetonitrile | 2 | 3 | 5 |

| 2-Bromo-3-fluoro-6-iodobenzoylacetonitrile | 2 | 3 | 6 |

| 2-Bromo-4-fluoro-3-iodobenzoylacetonitrile | 2 | 4 | 3 |

| 2-Bromo-4-fluoro-5-iodobenzoylacetonitrile | 2 | 4 | 5 |

| 2-Bromo-4-fluoro-6-iodobenzoylacetonitrile | 2 | 4 | 6 |

| And so on for all permutations... | ... | ... | ... |

This table illustrates a subset of the numerous possible positional isomers.

Conformational Analysis and Rotational Dynamics of the Benzoylacetonitrile Moiety

The three-dimensional structure and dynamics of this compound are largely dictated by the rotational freedom around the single bond connecting the aromatic ring to the carbonyl group of the benzoylacetonitrile moiety. The conformation of aryl ketones is a balance between steric hindrance and electronic effects, such as conjugation. acs.org

For the benzoylacetonitrile core, the most stable conformation is generally one where the carbonyl group is not perfectly coplanar with the benzene ring. A completely planar conformation would maximize π-orbital overlap (conjugation) between the carbonyl group and the aromatic ring. However, this planarity is often disrupted by steric repulsion between the carbonyl oxygen and the substituents at the ortho position (in this case, the bromine atom). acs.org

The rotation around the C(aryl)-C(carbonyl) bond is not free and is characterized by a rotational barrier. researchgate.netresearchgate.net The energy of the molecule varies as a function of the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group. In unsubstituted or para-substituted acetophenones, the barrier to rotation is relatively low. However, the presence of an ortho-substituent, such as the bromine atom in the target molecule, significantly increases this barrier due to steric hindrance. acs.org

The preferred conformation will likely involve a torsion angle where the carbonyl group is twisted out of the plane of the benzene ring to alleviate the steric strain with the ortho-bromo substituent. This twist, however, comes at the cost of reduced conjugation, and the final geometry is a compromise between these opposing factors. Theoretical calculations on similar sterically hindered aryl ketones have shown that the energy minimum often occurs at a dihedral angle significantly different from 0° (planar) or 90° (perpendicular). acs.org

| Factor | Effect on Conformation | Favored Geometry |

|---|---|---|

| Conjugation | Stabilization through π-orbital overlap between the aryl ring and carbonyl group. | Planar (Dihedral angle ~0°) |

| Steric Hindrance | Repulsion between the carbonyl oxygen and the ortho-bromo substituent. | Non-planar (Dihedral angle > 0°) |

| Resultant Conformation | A compromise between maximizing conjugation and minimizing steric strain. | Twisted (Dihedral angle is a non-zero value that depends on the balance of forces) |

Stereoelectronic Effects of Multiple Halogen Substituents

The electronic properties of the benzene ring in this compound are modulated by the combined stereoelectronic effects of the three different halogen substituents. Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+R). ucalgary.calibretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This is a distance-dependent effect.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. stackexchange.commasterorganicchemistry.com

In this compound, the situation is complex due to the presence of three different halogens and the strongly electron-withdrawing benzoylacetonitrile group.

Fluorine (at C3): Being the most electronegative halogen, it exerts the strongest -I effect. Its +R effect is also considered significant due to the effective overlap between the 2p orbitals of fluorine and carbon.

Bromine (at C2): It has a moderate -I effect and a weaker +R effect compared to fluorine, due to less efficient 4p-2p orbital overlap. stackexchange.com

Iodine (at C4): It has the weakest -I effect among the three but is the most polarizable. Its +R effect is also weak.

The interplay of these effects results in a complex electron density map on the aromatic ring. The cumulative inductive withdrawal from three halogens and the benzoylacetonitrile group makes the ring significantly electron-deficient. Furthermore, potential through-space interactions between adjacent halogen atoms (e.g., between the bromo and fluoro groups) could also influence the local electronic environment, although these are generally weak interactions. nih.govnih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Impact on Ring Electron Density |

|---|---|---|---|---|

| -COCH₂CN | 1 | Strongly withdrawing | Strongly withdrawing | Strong deactivation |

| Bromo | 2 | Withdrawing | Donating (weak) | Net deactivation |

| Fluoro | 3 | Strongly withdrawing | Donating (moderate) | Net deactivation |

| Iodo | 4 | Weakly withdrawing | Donating (weak) | Net deactivation |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Iodobenzoylacetonitrile

Strategic Retrosynthetic Analysis of the Benzoylacetonitrile (B15868) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. psu.edunih.gov For the benzoylacetonitrile core of the target molecule, the primary disconnection occurs at the carbon-carbon bond between the carbonyl group and the α-carbon of the nitrile. This disconnection reveals two principal synthetic routes: the acylation of an acetonitrile (B52724) equivalent or the condensation of a benzoic acid derivative with an acetonitrile derivative. These approaches form the basis for the specific methodologies discussed below.

One of the most direct methods for constructing the benzoylacetonitrile framework is through the acylation of a suitable nucleophile with a highly functionalized benzoyl chloride. In this approach, 2-bromo-3-fluoro-4-iodobenzoic acid is first converted to the more reactive 2-bromo-3-fluoro-4-iodobenzoyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

The resulting acyl chloride is a potent electrophile that can react with the enolate of acetonitrile, generated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), to form the desired β-keto nitrile. The low temperature required for this reaction helps to minimize side reactions. This method offers a high degree of convergence, as the complex aromatic ring is prepared separately before being coupled with the acetonitrile unit.

| Parameter | Condition | Purpose | Reference |

| Acylating Agent | 2-Bromo-3-fluoro-4-iodobenzoyl chloride | Electrophilic source of the benzoyl group | |

| Acetonitrile Activation | Lithium diisopropylamide (LDA) in THF | Generates the nucleophilic enolate of acetonitrile | wikipedia.org |

| Reaction Temperature | -78 °C to 0 °C | Controls reactivity and minimizes side products | google.com |

| Workup | Aqueous acid (e.g., dilute HCl) | Neutralizes the reaction mixture and protonates the product | wikipedia.org |

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org A variation of this reaction, often called a crossed Claisen condensation, can be employed to synthesize β-keto nitriles. allen.inmasterorganicchemistry.com In this strategy, an ester derivative of 2-bromo-3-fluoro-4-iodobenzoic acid, such as ethyl 2-bromo-3-fluoro-4-iodobenzoate, is treated with acetonitrile in the presence of a strong base. organic-chemistry.org

The base, typically sodium ethoxide (NaOEt) or sodium hydride (NaH), deprotonates acetonitrile to form a nucleophilic carbanion. allen.inyoutube.com This anion then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the alkoxy group (e.g., ethoxide) yields the β-keto nitrile. youtube.com The driving force for the reaction is the formation of a highly stabilized enolate of the final product, which is protonated during acidic workup. wikipedia.orgmasterorganicchemistry.com Using a strong, non-alkoxide base like NaH can often improve yields. allen.inorganic-chemistry.org

| Substrate | Base | Solvent | Key Feature | Reference |

| Ethyl 2-bromo-3-fluoro-4-iodobenzoate | Sodium Ethoxide (NaOEt) | Ethanol | Classic Claisen conditions; base matches ester leaving group. | youtube.com |

| Ethyl 2-bromo-3-fluoro-4-iodobenzoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Irreversible deprotonation of acetonitrile; can lead to higher yields. | organic-chemistry.org |

| Methyl 2-bromo-3-fluoro-4-iodobenzoate | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | A strong, hindered base that promotes enolate formation. | chemicalbook.com |

Modern synthetic methods provide alternative pathways that involve the direct introduction of the cyano group. Palladium-catalyzed carbonylative coupling reactions, for instance, can construct the benzoylacetonitrile skeleton from multiple components. researchgate.netresearchgate.net A potential route could involve the palladium-catalyzed coupling of 1-bromo-2-fluoro-3-iodobenzene (B1342649) with carbon monoxide and a suitable cyanoacetate (B8463686), followed by decarboxylation.

Alternatively, direct cyanation methods can be considered. These reactions often utilize nitriles themselves as a non-toxic source of the cyano group, proceeding through metal-mediated C-CN bond activation. snnu.edu.cn Another approach involves the reaction of an appropriate amide, such as N,N-dimethyl-2-bromo-3-fluoro-4-iodobenzamide, with the lithium salt of acetonitrile (LiCH₂CN), which has been shown to be effective for unactivated amides under flow conditions. researchgate.netbohrium.com These methods avoid the use of highly toxic cyanide salts by employing alternative cyanide sources. rsc.org

| Methodology | Cyanide Source | Catalyst/Reagent | Key Advantage | Reference |

| Amide Condensation | Acetonitrile | Lithium Hexamethyldisilazide (LiHMDS) | Applicable to unactivated amide precursors. | bohrium.com |

| Carbonylative Coupling | tert-Butyl 2-cyanoacetate | Palladium Catalyst / CO | Multi-component assembly of the core structure. | researchgate.net |

| Electrophilic Cyanation | p-Toluenesulfonyl cyanide | Strong Base | Direct cyanation of a corresponding ketone enolate. | researchgate.net |

Directed Halogenation Strategies for the Aromatic Moiety

The synthesis of the 2-bromo-3-fluoro-4-iodo aromatic core requires precise control over the regioselectivity of electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring are paramount in determining the position of incoming halogens. The fluorine atom is an ortho-, para-director, while bromine and iodine are also ortho-, para-directing. The challenge lies in introducing these halogens sequentially into the desired positions.

To achieve the 2-bromo substitution pattern, one would likely start with a 3-fluoro-4-iodobenzoylacetonitrile precursor. In this substrate, the C2 position is ortho to the fluorine at C3 and meta to the iodine at C4. The C6 position is also ortho to the fluorine. The fluorine atom is a moderately activating ortho-, para-director, while the large iodine atom at C4 may sterically hinder substitution at the C5 position. Bromination using a standard electrophilic source, such as N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst, would be directed by the fluorine atom. The electronic directing effect of fluorine would favor substitution at the C2 and C6 positions. Careful control of reaction conditions would be necessary to achieve selective monobromination, potentially favoring the less-hindered C6 position or achieving the desired C2 substitution.

For the regioselective introduction of iodine at the C4 position, a plausible starting material would be 2-bromo-3-fluorobenzoylacetonitrile. In this molecule, the C4 position is para to the bromine atom and meta to the fluorine atom. The C6 position is ortho to the fluorine and para to the bromine. Both the fluorine and bromine atoms are ortho-, para-directors. Therefore, electrophilic substitution would be strongly directed to the C4 and C6 positions.

Iodination can be achieved using reagents such as N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., nitric acid). Given the combined directing effects of the bromine and fluorine, a mixture of products might be expected. However, the para position relative to the bromine (C4) is often favored. A diazotization-iodination sequence starting from 4-amino-2-bromo-3-fluorobenzoylacetonitrile via a Sandmeyer-type reaction could also provide a highly regioselective route to the final product. google.com

Introduction of Fluorine via Specific Reagents and Conditions

The incorporation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile. The choice of fluorinating agent is crucial and depends on the nature of the substrate and the desired reaction pathway. tcichemicals.com Fluorinating agents are broadly categorized as nucleophilic and electrophilic. tcichemicals.com

Electrophilic Fluorination: This approach is common for the fluorination of electron-rich aromatic or heterocyclic compounds. Reagents such as N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom ("F+"). The reaction conditions often require a strong acid or a transition metal catalyst to facilitate the substitution.

Nucleophilic Fluorination: In this method, a fluoride (B91410) anion ("F-") acts as the nucleophile to displace a leaving group on the aromatic ring, a process known as nucleophilic aromatic substitution (SNA_r). This pathway is typically effective for aromatic rings that are activated by electron-withdrawing groups. The Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic example of this approach. More modern methods utilize metal fluoride salts, although their effectiveness can be hampered by low solubility and high lattice energy. ucla.edu

The table below summarizes key characteristics of different types of fluorinating agents.

| Fluorination Type | Reagent Class | Example Reagent | Typical Conditions | Key Features |

| Electrophilic | N-Fluoro Reagents | N-Fluorobenzenesulfonimide (NFSI) | Acid or metal catalysis | Suitable for electron-rich arenes. |

| Nucleophilic (Classical) | Diazonium Salts | Aryl diazonium tetrafluoroborate | Thermal decomposition (Schiemann reaction) | Classic method for introducing fluorine. |

| Nucleophilic (Modern) | Metal Fluoride Salts | Potassium Fluoride (KF), Cesium Fluoride (CsF) | High temperatures, polar aprotic solvents | Requires activated substrates with good leaving groups. |

Emerging Methodologies in its Preparation

Recent advances in synthetic chemistry offer powerful tools for optimizing the preparation of complex molecules. These emerging methodologies can lead to shorter reaction times, higher yields, improved safety, and greater sustainability.

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures. anton-paar.com Unlike conventional heating, which relies on conduction and convection, microwave heating involves the direct coupling of microwave energy with polar molecules (solvents, reagents) in the mixture, leading to rapid and uniform internal heating. anton-paar.com

A key advantage is the ability to superheat solvents in sealed vessels to temperatures far above their atmospheric boiling points, which, according to the Arrhenius equation, can dramatically accelerate reaction rates. anton-paar.com This often reduces reaction times from hours or days to mere minutes. nih.gov The use of dedicated microwave reactors enhances safety and reproducibility. This technology is highly valuable for optimizing reaction conditions, such as those in cross-coupling or substitution reactions that may be part of the synthesis of the target compound.

| Parameter | Conventional Reflux Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction/Convection (External) | Dielectric Heating (Internal) |

| Heating Speed | Slow, non-uniform | Rapid, uniform |

| Reaction Time | Hours to Days | Seconds to Minutes nih.gov |

| Temperature Control | Prone to hotspots and gradients | Precise and uniform |

| Maximum Temperature | Limited by solvent boiling point | Can exceed boiling point in sealed vessels anton-paar.com |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a batch-wise fashion in a flask. syrris.jp This technology offers exceptional control over reaction parameters such as temperature, pressure, and mixing. semanticscholar.orgrsc.org The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic reactions, such as many halogenations. softecks.inrsc.org

For the synthesis of a polyhalogenated compound like this compound, flow chemistry provides significant safety advantages, especially when using hazardous reagents like elemental halogens. semanticscholar.org Reagents can be dosed precisely, and unstable intermediates can be generated and consumed in situ, preventing their accumulation. softecks.inresearchgate.net This approach also facilitates scaling up production from the laboratory to an industrial scale.

Photoredox catalysis has emerged as a powerful strategy that uses visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under exceptionally mild conditions. princeton.edu A photocatalyst, typically a metal complex (e.g., of Iridium or Ruthenium) or an organic dye, absorbs light and enters an excited state, enabling it to act as either a potent oxidant or reductant. princeton.edumdpi.com

This methodology is particularly well-suited for halogenation reactions. For instance, it can be used to generate halogen radicals from simple halide sources, which can then participate in C-H functionalization or addition reactions. mdpi.com Furthermore, photoredox catalysis can enable nucleophilic fluorination by generating carbocation intermediates that readily trap even poorly nucleophilic fluoride sources under mild, neutral conditions. ucla.eduprinceton.edu This avoids the harsh conditions often required in traditional fluorination methods and offers a powerful tool for the late-stage functionalization of complex molecules. princeton.edu

Reaction Mechanisms and Pathways Involving 2 Bromo 3 Fluoro 4 Iodobenzoylacetonitrile

Mechanistic Elucidation of Reactions at the Active Methylene (B1212753) Group

The methylene (-CH₂) group in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is positioned between two strong electron-withdrawing groups: the carbonyl of the benzoyl moiety and the cyano group. This configuration significantly increases the acidity of the methylene protons, classifying it as an "active methylene compound". shivajicollege.ac.inegyankosh.ac.in

The mechanism of reactions at this site typically begins with deprotonation by a base (such as sodium ethoxide) to form a resonance-stabilized carbanion, often referred to as an enolate. shivajicollege.ac.in The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which accounts for its stability. This stabilized carbanion is a potent nucleophile and can readily react with various electrophiles. shivajicollege.ac.in

A primary example is the alkylation reaction, where the nucleophilic carbanion attacks an alkyl halide in a classic Sₙ2 reaction, forming a new carbon-carbon bond at the methylene position. shivajicollege.ac.inorganic-chemistry.org This allows for the introduction of a wide variety of alkyl substituents.

Table 1: Representative Reactions at the Active Methylene Group

| Reaction Type | Reagent Example | Product Type | Mechanistic Feature |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-ketonitrile | Sₙ2 attack by the enolate on the alkyl halide. shivajicollege.ac.in |

| Acylation | Acyl Chloride (R-COCl) | α-Acyl-β-ketonitrile | Nucleophilic acyl substitution. |

| Aldol Addition | Aldehyde (R-CHO) | β-Hydroxy-α-acylacetonitrile | Nucleophilic attack on the aldehyde carbonyl, followed by protonation. |

Understanding Halogen Reactivity in Aromatic Substitution Mechanisms

The benzene (B151609) ring of this compound is heavily substituted, influencing its susceptibility to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Halogens are generally considered deactivating groups for EAS due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. libretexts.org However, they are also ortho-, para-directors because of their ability to donate electron density through resonance, stabilizing the intermediate carbocation (sigma complex). libretexts.orgyoutube.com In this specific molecule, the benzoylacetonitrile (B15868) substituent is a powerful deactivating meta-director. The combined deactivating effects of the three halogens and the benzoylacetonitrile group make electrophilic substitution on this ring challenging, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing benzoylacetonitrile group activates the aromatic ring toward nucleophilic aromatic substitution. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The relative reactivity of halogens as leaving groups in SNAr reactions is a critical factor. Generally, the ability of a halogen to act as a leaving group in SNAr follows the order F > Cl > Br > I. This order is primarily determined by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex by inductive withdrawal. Therefore, the fluorine atom at the C3 position is the most likely site for nucleophilic attack, assuming steric factors allow for the approach of the nucleophile.

Table 2: Comparison of Halogen Properties in Aromatic Substitution

| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Leaving Group Ability (SNAr) |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongest withdrawal | Weakest donation | Excellent |

| Bromine (Br) | 2.96 | Moderate withdrawal | Moderate donation | Good |

Role of the Nitrile Group in Pericyclic and Addition Reactions

The nitrile, or cyano (-C≡N), group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. pressbooks.publibretexts.org This makes it susceptible to nucleophilic attack. fiveable.mechemistrysteps.com

Common reactions involving the nitrile group include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile can be hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. chemistrysteps.com The mechanism involves the nucleophilic addition of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) to the electrophilic carbon. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds add to the nitrile group to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgchemistrysteps.com

While less common, the carbon-nitrogen triple bond can participate as a dienophile or dipolarophile in pericyclic reactions, such as [3+2] cycloadditions with azides or nitrile oxides, to form heterocyclic systems.

Table 3: Summary of Key Reactions of the Nitrile Group

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Imidic acid, Amide | Carboxylic Acid |

| Base Hydrolysis | NaOH, H₂O, heat | Imine anion, Amide | Carboxylate Salt |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion, Dianion | Primary Amine libretexts.org |

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Predicting the complex reactivity of a molecule like this compound can be significantly aided by computational chemistry. These methods allow for the detailed exploration of reaction mechanisms, prediction of product distributions, and analysis of transition states. nih.govrsc.org

Computational studies typically begin by mapping the potential energy surface (PES) of a reaction. nih.gov This involves identifying the structures and relative energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov Techniques such as Density Functional Theory (DFT) are commonly employed for these calculations. researchgate.net

Key computational approaches include:

Transition State (TS) Theory: This framework is used to calculate reaction rates based on the energetic barrier (activation energy) between reactants and the transition state. Locating the precise geometry of the TS is a primary goal of mechanistic computations.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the intended reactants and products, thereby mapping the entire reaction pathway. nih.gov

United Reaction Valley Approach (URVA): This is a more detailed method for analyzing a reaction mechanism. It partitions the reaction pathway into distinct phases, such as a "preparation phase" where reactants approach and orient themselves, a "transition state phase" where bond breaking/forming occurs, and a "product adjustment phase". nih.govsmu.edu This provides deep insight into the sequence of structural and electronic changes throughout the reaction. smu.edu

For this compound, computational methods could be used to:

Determine the pKa of the active methylene protons.

Calculate the activation barriers for nucleophilic attack at each of the three different halogen positions on the aromatic ring to predict the most likely site for SNAr.

Model the transition states for various nucleophilic additions to the nitrile group.

Table 4: Computational Methods in Mechanistic Analysis

| Method/Concept | Purpose | Information Gained |

|---|---|---|

| Potential Energy Surface (PES) | Maps the energy of a system as a function of its geometry. | Identifies stable species (reactants, products, intermediates) and transition states. nih.gov |

| Transition State (TS) Search | Locates the highest energy point along the reaction coordinate. | Determines the activation energy (reaction barrier). |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from the TS to reactants and products. | Confirms the connection between stationary points and maps the reaction pathway. nih.gov |

Chemical Reactivity Profile of 2 Bromo 3 Fluoro 4 Iodobenzoylacetonitrile

Reactivity at the Benzylic Carbon (Acidity and Nucleophilicity)

The carbon atom situated between the carbonyl and the nitrile group is referred to as the benzylic carbon, though it is more precisely an α-carbon to both functional groups. The protons attached to this carbon exhibit significant acidity due to the powerful electron-withdrawing effects of the adjacent benzoyl (C=O) and cyano (C≡N) groups. uomosul.edu.iq This dual activation facilitates the deprotonation of the methylene (B1212753) group by a base to form a resonance-stabilized carbanion, known as an enolate. libretexts.orglibretexts.org

The negative charge of the resulting enolate is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which greatly enhances its stability. uomosul.edu.iqyoutube.com This increased stability is reflected in the pKa value of the α-protons, which is significantly lower than that of simple ketones or nitriles. youtube.comyoutube.com The generated enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations. uomosul.edu.iq

| Compound | Functional Group(s) | Approximate pKa |

| Acetone | Ketone | 20 |

| Acetonitrile (B52724) | Nitrile | 25 |

| Benzoylacetonitrile (B15868) | β-Ketonitrile | 11 |

This interactive table compares the acidity of the α-protons in benzoylacetonitrile to related monofunctional compounds.

Functional Group Interconversions of the Halogen Substituents (Bromine, Fluorine, Iodine)

The phenyl ring of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is decorated with three different halogens, each exhibiting distinct reactivity. This differential reactivity is crucial for performing selective chemical modifications on the aromatic core. The typical order of reactivity for halogens in many synthetic transformations, particularly those involving metals, is I > Br > Cl > F. vanderbilt.edu

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The key step in these catalytic cycles is the oxidative addition of the aryl halide to a Palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl < C-F. youtube.com

Consequently, for this compound, these coupling reactions can be performed with high regioselectivity. thieme-connect.de

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent.

Stille Coupling : Reaction with an organotin reagent.

Sonogashira Coupling : Reaction with a terminal alkyne. mdpi.com

By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), it is possible to selectively substitute the iodine atom, leaving the bromine and fluorine atoms intact. Under more forcing conditions, subsequent coupling at the C-Br bond can be achieved. The C-F bond is generally inert to these standard cross-coupling conditions. researchgate.netmdpi.com

| Reaction | Coupling Partner | Expected Site of Reactivity (in order) |

| Suzuki-Miyaura | R-B(OH)₂ | 1st: Iodine, 2nd: Bromine |

| Stille | R-Sn(Alkyl)₃ | 1st: Iodine, 2nd: Bromine |

| Sonogashira | R-C≡C-H | 1st: Iodine, 2nd: Bromine |

This interactive table summarizes the expected regioselectivity of common palladium-catalyzed cross-coupling reactions on the title compound.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. youtube.comnih.gov

In this compound, the benzoylacetonitrile moiety acts as a deactivating, electron-withdrawing group. The fluorine atom is a potential site for SNAr. For SNAr reactions, the reactivity of halogens as leaving groups often follows the reverse order of their acidity (F > Cl > Br > I). youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the attached carbon more electrophilic. youtube.com Therefore, under suitable conditions with a strong nucleophile, selective substitution of the fluorine atom may be possible.

The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds present in the molecule. This makes the iodine substituent the most reactive site for a variety of transformations. d-nb.infonih.gov

Cross-Coupling Reactions : As discussed previously, the C-I bond is the preferred site for oxidative addition in palladium-catalyzed reactions, allowing for highly selective functionalization. thieme-connect.de

Metal-Halogen Exchange : The iodine atom can be selectively swapped with a metal (typically lithium) by treatment with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This generates an aryllithium species which can then be quenched with various electrophiles to introduce a wide range of functional groups at the C-4 position.

Iodonium Salt Formation : Iodoarenes can be oxidized to form hypervalent iodine compounds, which are versatile reagents in their own right, capable of acting as aryl group transfer agents. nih.gov

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Cyclization)

The β-ketonitrile functional group is a versatile synthon that can undergo numerous transformations. nih.govresearchgate.netresearchgate.net

Hydrolysis : The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic aqueous conditions with heating. libretexts.orgopenstax.orglibretexts.org This provides a route to β-keto amides and β-keto acids, respectively.

Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org The adjacent carbonyl group is also susceptible to reduction. Selective reduction of the ketone to a secondary alcohol can be achieved using milder reagents like sodium borohydride (B1222165) (NaBH₄), or through biocatalytic methods to yield chiral β-hydroxy nitriles. organic-chemistry.orgacs.orgacs.org Using a reducing agent like DIBAL-H can convert the nitrile to an aldehyde. libretexts.org

Cyclization : β-Ketonitriles are valuable precursors for the synthesis of various heterocyclic systems. rsc.org They can undergo condensation reactions with dinucleophiles to form heterocycles such as pyridines, pyrimidines, and pyrazoles. acs.orgorganic-chemistry.org For instance, condensation with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines can lead to pyrimidines.

| Transformation | Reagent(s) | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, Δ | Amide, then Carboxylic Acid |

| Reduction (Nitrile) | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Reduction (Ketone) | NaBH₄ | Secondary Alcohol |

| Cyclization | Hydrazine | Pyrazole ring |

| Cyclization | Amidine | Pyrimidine ring |

This interactive table outlines common transformations of the β-ketonitrile moiety.

Regioselectivity and Chemoselectivity in Complex Chemical Transformations

The presence of multiple distinct reactive sites in this compound makes regioselectivity and chemoselectivity paramount considerations in its synthetic applications. The outcome of a reaction is highly dependent on the choice of reagents and conditions.

Chemoselectivity : A reaction is chemoselective if it acts on one functional group in the presence of others. For example:

Palladium-catalyzed coupling reactions will selectively target the C-I and C-Br bonds over the C-F bond and the β-ketonitrile system. thieme-connect.de

Mild bases will selectively deprotonate the acidic α-carbon without affecting the halogen substituents.

Sodium borohydride (NaBH₄) will selectively reduce the ketone to an alcohol without affecting the nitrile or the aryl halides. organic-chemistry.org

Regioselectivity : A reaction is regioselective if it favors bond formation at one position over all other possible positions. For this molecule:

Within the aryl halides, the reactivity order for cross-coupling is I > Br > F, allowing for stepwise functionalization of the aromatic ring. thieme-connect.de

Nucleophilic aromatic substitution, if successful, is expected to occur at the C-F position. youtube.com

Electrophilic aromatic iodination of related electron-deficient aromatic compounds can be difficult but often proceeds with high regioselectivity when it does occur. d-nb.inforesearchgate.net

By leveraging this deep understanding of its reactivity profile, chemists can strategically utilize this compound as a key building block for the synthesis of complex, highly functionalized molecules.

Synthetic Applications As a Versatile Building Block

Construction of Nitrogen-Containing Heterocycles

The presence of the β-ketonitrile functional group in 2-bromo-3-fluoro-4-iodobenzoylacetonitrile makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles.

Pyridine and Pyrimidine Derivatives

The synthesis of substituted pyridines can be achieved through various condensation reactions. For instance, the Guareschi-Thorpe reaction allows for the synthesis of 2-pyridones from the condensation of a β-ketonitrile with a 1,3-dicarbonyl compound in the presence of an ammonia source. rsc.orgdrugfuture.comquimicaorganica.org In a potential application, this compound could react with a suitable dicarbonyl compound to yield highly functionalized pyridone derivatives. Similarly, the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia, could be adapted to incorporate the benzoylacetonitrile (B15868) moiety. fiveable.meyoutube.compharmaguideline.com

For the synthesis of pyrimidines, the principal synthetic route involves the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, urea, or guanidine. wikipedia.orgbu.edu.eg The β-ketonitrile group in this compound can serve as the three-carbon component in these reactions, leading to the formation of pyrimidine derivatives with the substituted phenyl group at a key position. The Biginelli reaction, a well-known multicomponent reaction, provides another avenue for pyrimidine synthesis from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. wikipedia.org

| Reaction | Reactants | Product Class |

| Guareschi-Thorpe Synthesis | This compound, 1,3-dicarbonyl compound, Ammonia | Substituted 2-Pyridones |

| Hantzsch Pyridine Synthesis | Aldehyde, this compound (as β-keto component), Ammonia | Substituted Pyridines |

| Pyrimidine Synthesis | This compound, Amidine/Urea/Guanidine | Substituted Pyrimidines |

Thiazole and Pyrazine Scaffolds

The synthesis of thiazole derivatives can be accomplished via the renowned Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govsynarchive.comscribd.comyoutube.comwikipedia.org The benzoylacetonitrile can be readily halogenated at the α-carbon to provide the necessary α-haloketone precursor for this reaction. Subsequent reaction with a thioamide would yield a highly substituted thiazole.

Pyrazine synthesis often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netgoogle.comwikipedia.org While this compound is not a 1,2-dicarbonyl, it can be chemically modified to generate such a species. For example, oxidation of the methylene (B1212753) group could potentially lead to a suitable precursor for pyrazine synthesis.

Benzothiazole and Related Fused Systems

Benzothiazoles are typically synthesized through the condensation of 2-aminothiophenol with various carbonyl compounds, including nitriles. ekb.egekb.egorganic-chemistry.orgmdpi.comnih.gov The nitrile functionality of this compound makes it a direct and suitable reaction partner for 2-aminothiophenol. This condensation reaction would lead to the formation of a 2-substituted benzothiazole, where the substituent is the 2-bromo-3-fluoro-4-iodobenzoylmethyl group. The presence of multiple halogen atoms on the phenyl ring opens up possibilities for further functionalization of the resulting benzothiazole through cross-coupling reactions.

Indole and Triazole Formation

The Fischer indole synthesis is a classic method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde. The ketone functionality within this compound can participate in this reaction. Condensation with a suitable arylhydrazine would lead to a hydrazone intermediate, which upon acid-catalyzed cyclization and rearrangement, would yield a highly substituted indole derivative.

For the formation of triazoles, the Einhorn-Brunner reaction provides a viable route through the condensation of an imide with a hydrazine (B178648). wikipedia.orgdrugfuture.comsemanticscholar.orgresearchgate.netimist.ma While not a direct application of the starting compound, the nitrile group can be hydrolyzed to a carboxylic acid and subsequently converted to an amide and then an imide, which could then participate in the Einhorn-Brunner reaction.

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans)

The synthesis of benzofurans can be achieved through the reaction of an α-haloketone with a phenol. nih.govmdpi.comgoogle.comsemanticscholar.orgresearchgate.net As mentioned earlier, this compound can be halogenated at the α-position to form the required α-haloketone. The subsequent reaction with a substituted phenol, typically in the presence of a base, would lead to the formation of a benzofuran ring. The highly substituted phenyl ring of the starting material would be appended to the benzofuran core, providing a scaffold for further chemical exploration.

Participation in Advanced Cascade and Multicomponent Reactions

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Complex Synthesis

A thorough investigation into the synthetic applications of the chemical compound this compound, specifically in the design and synthesis of complex molecular architectures and scaffolds, has revealed a significant gap in publicly accessible research data. Despite a comprehensive search of scientific literature and chemical databases, no detailed research findings, synthetic schemes, or data tables pertaining to the use of this specific molecule as a versatile building block for complex structures could be identified.

The inquiry focused on elucidating the role of this compound in the construction of intricate molecular frameworks, a critical aspect of modern medicinal and materials chemistry. Such building blocks, often characterized by multiple reactive sites with differential reactivity, are instrumental in the development of novel compounds with unique three-dimensional structures and functionalities.

While the scientific literature contains extensive information on the synthetic utility of various halogenated aromatic compounds, the specific substitution pattern and functional groups of this compound—a bromine atom, a fluorine atom, an iodine atom, and a benzoylacetonitrile group—suggest it could theoretically serve as a valuable precursor in organic synthesis. The presence of three different halogens offers the potential for selective, stepwise reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) at the bromine and iodine positions, and nucleophilic aromatic substitution at the fluorine-activated position. The benzoylacetonitrile moiety itself is a versatile functional group, amenable to a variety of chemical transformations to form heterocyclic systems.

However, without published research, any discussion of its specific applications in the design and synthesis of complex molecular architectures and scaffolds would be purely speculative. The generation of detailed research findings and data tables, as requested, is not possible in the absence of primary scientific literature detailing experimental work with this compound.

Further research and publication in peer-reviewed scientific journals are necessary to fully understand the synthetic potential of this compound and to establish its role as a building block in the creation of complex molecular architectures. At present, the scientific community has not provided the necessary data to fulfill a detailed analysis on this specific topic.

Computational and Advanced Spectroscopic Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile from a theoretical standpoint. These computational methods are instrumental in predicting the molecule's electronic structure, thermodynamic stability, and various reactivity descriptors.

By solving approximations of the Schrödinger equation, the optimized molecular geometry can be determined, revealing bond lengths, bond angles, and dihedral angles in the gas phase. From this optimized structure, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen, nitrogen, and halogen atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the methylene (B1212753) group and the aromatic ring are likely to be regions of positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.45 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Electronegativity | χ | 4.80 |

| Chemical Hardness | η | 2.35 |

Note: The data in this table is hypothetical and for illustrative purposes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of 1H, 13C, and 19F NMR experiments would provide a detailed map of the molecular framework.

In the 1H NMR spectrum, the protons of the methylene group (-CH2-) would likely appear as a singlet, given the absence of adjacent protons. The aromatic region would display a single proton signal, which would be split into a doublet of doublets due to coupling with the adjacent fluorine and bromine atoms, although the coupling to bromine is not typically resolved.

The 13C NMR spectrum would be more complex, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon and the nitrile carbon would appear at the downfield end of the spectrum. The aromatic carbons would have chemical shifts influenced by the attached halogen substituents. Due to the fluorine substituent, the aromatic carbons in close proximity will exhibit C-F coupling, which aids in their assignment.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 185.2 |

| -CH2- | 4.15 | 35.8 |

| C≡N | - | 116.5 |

| C-Br | - | 112.1 (d, JCF = 25 Hz) |

| C-F | - | 160.5 (d, JCF = 250 Hz) |

| C-I | - | 95.3 |

| C-H (aromatic) | 7.85 (dd) | 138.4 (d, JCF = 8 Hz) |

| C-C=O | - | 130.7 (d, JCF = 3 Hz) |

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are referenced to TMS. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

Advanced mass spectrometry techniques are crucial for determining the molecular formula and probing the fragmentation pathways of a molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For this compound (C9H4BrFINO), the experimentally measured mass would be compared to the theoretical exact mass, with a very low margin of error, thus confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The molecular ion is isolated and then subjected to collision-induced dissociation, which breaks it down into smaller fragment ions. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. For instance, the loss of the cyano group (-CN) or the carbonyl group (-CO) would be plausible fragmentation pathways. The cleavage of the bond between the carbonyl group and the aromatic ring would result in a prominent benzoyl cation fragment. The isotopic patterns of bromine and iodine would be clearly visible in the mass spectrum, further aiding in the identification of fragments containing these elements.

Table 3: Predicted HRMS Data and Major MS/MS Fragments for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H4BrFINO |

| Theoretical Exact Mass | 378.8485 |

| Measured Exact Mass | 378.8482 |

| Major Fragment (m/z) | [M-CN]+ |

| Major Fragment (m/z) | [M-CO]+ |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a unique "molecular fingerprint."

The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 2230 cm-1 would be indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretch would appear as a strong absorption in the region of 1680-1700 cm-1. The C-H stretching vibrations of the methylene group would be observed around 2900-3000 cm-1, and the aromatic C-H stretch would be found slightly above 3000 cm-1. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm-1 region. The C-F, C-Br, and C-I stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm-1.

Raman spectroscopy provides complementary information. While the carbonyl stretch would be visible, the nitrile and aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations and those of non-polar bonds are generally more Raman active. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm-1) | Raman Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3080 | 3075 |

| Methylene C-H Stretch | 2960 | 2955 |

| Nitrile (C≡N) Stretch | 2235 | 2232 |

| Carbonyl (C=O) Stretch | 1695 | 1690 |

| Aromatic C=C Stretch | 1580, 1470 | 1585, 1475 |

Note: The data in this table is hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about the bond lengths, bond angles, and torsional angles of this compound in the solid state.

A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the atomic positions can be determined. The results would reveal the planarity of the benzoylacetonitrile (B15868) moiety and the orientation of the substituents on the aromatic ring.

Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the solid-state structure. This information is crucial for understanding the physical properties of the material, such as its melting point and solubility. The conformational analysis from X-ray crystallography provides experimental data that can be compared with the optimized geometry obtained from quantum chemical calculations, thus validating the computational methods used.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.54 |

| b (Å) | 12.32 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (Å3) | 995.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Efficient Functionalization

The presence of C-I, C-Br, and C-F bonds on the same aromatic ring offers a platform for sequential and site-selective functionalization. Future research will heavily focus on developing sophisticated catalytic systems capable of discriminating between these bonds. The disparate reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions (C-I > C-Br >> C-F) provides a basis for this selectivity.

Key research pursuits will include:

Ligand-Controlled Selectivity: Designing advanced phosphine (B1218219), N-heterocyclic carbene (NHC), or other specialized ligands for transition metals like palladium and copper will be crucial. These ligands can fine-tune the steric and electronic properties of the catalyst to selectively activate the C-I bond for initial couplings, leaving the C-Br bond intact for a subsequent, different transformation.

Orthogonal Catalysis: The development of catalytic systems that are "orthogonal" – meaning one catalyst system exclusively targets the C-I bond while another exclusively targets the C-Br bond under different reaction conditions – will enable the programmed synthesis of highly complex, multi-substituted derivatives from a single starting material.

Novel Homogeneous and Heterogeneous Catalysts: Research into new classes of catalysts, such as dual-metal catalytic systems or recoverable heterogeneous catalysts, could offer enhanced reactivity and sustainability. sciencedaily.com For instance, heterogeneous geminal atom catalysts (GACs) represent a new frontier, potentially offering atomic-level precision and excellent recoverability, thereby reducing metal contamination in final products. sciencedaily.com The exploration of non-precious metal catalysts (e.g., iron, nickel) for these selective transformations remains a high-priority area to improve cost-effectiveness and sustainability.

| Catalytic Approach | Target Bond | Potential Catalyst System | Key Research Goal |

|---|---|---|---|

| Site-Selective Cross-Coupling | C-I | Pd(OAc)₂ with sterically hindered phosphine ligands | Achieve >95% selectivity for C-I functionalization over C-Br. |

| Sequential Functionalization | C-Br (post C-I reaction) | NiCl₂(dppp) or Cu(OAc)₂ | Develop robust conditions for secondary coupling at the C-Br position. sci-hub.se |

| C-H Activation | Ortho C-H Bond | Rh(I) or Pd(II) with a directing group | Explore functionalization of the C-H bond adjacent to the benzoyl group. acs.org |

| Sustainable Catalysis | C-I / C-Br | Copper-based heterogeneous GACs | Create a fully recoverable and reusable catalyst system with a low carbon footprint. sciencedaily.com |

Integration into Automated Synthesis Platforms

The complexity of synthesizing and derivatizing molecules like 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile makes this area ripe for the application of automated synthesis technologies. wikipedia.org These platforms can accelerate research by enabling high-throughput experimentation, rapid reaction optimization, and the creation of large compound libraries for screening. nih.gov

Future directions in this domain include:

Flow Chemistry Systems: Implementing the synthesis of this compound and its derivatives in continuous flow reactors can offer precise control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, purity, and safety. nih.gov Flow systems are particularly well-suited for multi-step sequences required for sequential cross-coupling reactions.

Robotic Synthesis Platforms: Automated systems can perform entire synthesis workflows, from reagent dispensing and reaction execution to purification and analysis. nih.govsigmaaldrich.com Integrating machine learning algorithms with these platforms could enable the autonomous optimization of reaction conditions, significantly reducing the time required for discovery. researchgate.net

Capsule-Based Synthesis: The use of pre-packaged reagent cartridges or capsules for specific reactions (e.g., Suzuki coupling, amide formation) can simplify the automated synthesis process, making it accessible for creating diverse libraries of derivatives with minimal human intervention. synplechem.com This approach is ideal for exploring the chemical space around the core scaffold. sigmaaldrich.com

Exploration of Sustainable and Green Synthetic Routes

Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. wjpmr.com Future research on this compound will necessitate the development of more environmentally benign synthetic methods. chemistryjournals.net

Key areas for improvement are:

Greener Solvents and Reagents: Shifting away from traditional volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a priority. chemistryjournals.netnih.gov Research into solid-state synthesis or solvent-free reaction conditions, potentially assisted by ball milling or microwave irradiation, could drastically reduce waste. wjpmr.comnih.gov

Biocatalysis: The use of enzymes for specific transformations, such as in the synthesis of the benzoylacetonitrile (B15868) core or in subsequent derivatization steps, could offer high selectivity under mild, aqueous conditions, thereby minimizing byproducts and energy consumption. chemistryjournals.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a fundamental principle of green chemistry. wjpmr.com This involves favoring addition reactions over substitution reactions and developing catalytic cycles that minimize waste.

| Green Chemistry Metric | Potential Traditional Route Issue | Proposed Green Alternative | Anticipated Benefit |

|---|---|---|---|

| Solvent Use | Use of chlorinated or volatile organic solvents (e.g., toluene, THF). | Reactions in water, ionic liquids, or solvent-free conditions. chemistryjournals.net | Reduced toxicity, pollution, and flammability risk. |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted or ultrasound-assisted synthesis. wjpmr.comchemistryjournals.net | Significant reduction in reaction times and energy consumption. |

| Reagent Stoichiometry | Use of stoichiometric metal reagents or hazardous bases. | Development of catalytic processes using minimal amounts of catalyst. nih.gov | Waste prevention and avoidance of toxic byproducts. |

| Renewable Feedstocks | Reliance on petroleum-based starting materials. | Exploration of biocatalytic routes from renewable precursors. nih.gov | Improved long-term sustainability of the chemical supply chain. |

Unveiling Novel Reactivity Modes and Chemical Transformations

The unique electronic and steric environment of the polysubstituted ring, combined with the reactive benzoylacetonitrile functional group, may enable novel chemical transformations not observed in simpler analogues. Benzoylacetonitrile itself is a well-established precursor for a variety of heterocyclic compounds, including pyridines and pyrazoles. researchgate.net

Future research should explore:

Domino and Multicomponent Reactions: Designing one-pot reactions where an initial functionalization at a halogen site triggers a subsequent intramolecular cyclization involving the benzoylacetonitrile moiety. Such domino sequences can rapidly build molecular complexity from a simple starting material.

Halogen-Directed Reactivity: Investigating how the electronic push-pull effects of the three different halogens influence the reactivity of the aromatic ring and the side chain. This could lead to unexpected regioselectivity in electrophilic or nucleophilic aromatic substitution reactions.

Photocatalysis and Electrochemistry: Employing light or electricity to drive unique transformations could unlock new reaction pathways. For example, selective single-electron reduction of the C-I or C-Br bonds could lead to radical-based coupling reactions that are complementary to traditional transition-metal-catalyzed methods.

Rational Design of Derivatives for Specific Chemical Applications

The ultimate goal of studying a novel chemical scaffold is to develop derivatives with useful properties. The rational, computer-aided design of new molecules based on the this compound core will be a key driver of future applications. researchgate.net The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Strategic areas for derivative design include:

Medicinal Chemistry: Using the scaffold as a starting point for the synthesis of new bioactive compounds. The three distinct halogen positions allow for systematic, site-specific modifications to optimize interactions with biological targets like enzymes or receptors.

Materials Science: Designing derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule can be systematically tuned by attaching different functional groups at the halogen positions.

Agrochemicals: The presence of a fluorinated aromatic ring is a common feature in modern pesticides and herbicides. nih.gov The scaffold could serve as a novel core for the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

| Target Application | Key Structural Feature for Design | Proposed Modification Strategy | Rationale |

|---|---|---|---|

| Kinase Inhibitors (Medicinal) | Planar aromatic core for ATP-binding site interaction. | Suzuki coupling at C-I with heterocyclic boronic acids; Amide coupling at C-Br with amines. | Introduce hydrogen bond donors/acceptors and vectors to access different sub-pockets of the target enzyme. |

| Organic Electronics (Materials) | Conjugated π-system. | Sonogashira or Stille coupling at C-I and C-Br with extended aromatic systems. | Systematically tune the HOMO/LUMO energy levels and charge transport properties of the material. |

| Fungicides (Agrochemical) | Fluorinated toxophore. nih.gov | Cyclization of the benzoylacetonitrile moiety to form novel heterocyclic systems (e.g., pyrazoles, pyridines). researchgate.net | Create new chemical entities with potentially novel modes of action to overcome resistance. |

| Molecular Probes | Reactive handle for bioconjugation. | Functionalization at C-I with an alkyne or azide (B81097) for click chemistry. | Allows for covalent attachment to biomolecules for imaging or diagnostic applications. |

Q & A

What are the optimal synthetic routes for preparing 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile with high regioselectivity?

Answer:

Synthesis involves sequential halogenation and functional group transformations. Begin with benzoylacetonitrile:

Bromination : Use N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl₄, 0–5°C) for selective 2-position substitution.

Fluorination : Employ halogen exchange with KF and 18-crown-6 in DMF at 60°C for 3-fluoro substitution.

Iodination : Apply Ullmann coupling with CuI (1.2 eq) and NaI in DMSO at 80–100°C for 4-iodo installation.

Critical parameters include strict temperature control and stoichiometric ratios to prevent over-halogenation. Purity (>99%) is confirmed via HPLC .

How can researchers resolve contradictory NMR data for halogenated benzoylacetonitrile derivatives?

Answer:

Contradictions in ¹H/¹³C NMR often arise from solvent effects or dynamic processes. For this compound:

- Use deuterated DMSO to minimize solvent interactions.

- Assign signals via 2D NMR (COSY, HSQC) and compare with DFT-calculated shifts (B3LYP/6-31G*).

- Address rotational isomerism (e.g., ³JHF coupling) with variable-temperature NMR (–40°C to 25°C in CDCl₃).

Discrepancies in δ 7.2–7.8 ppm (aromatic) may indicate solvent polarity effects, requiring standardized reporting .

What analytical techniques are critical for confirming purity and structure?

Answer:

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 387.82).

- HPLC : C18 column, acetonitrile/water gradient (retention time ~8.2 min; >99% purity).

- DSC : Confirms thermal stability (decomposition onset >200°C).

- X-ray crystallography : Definitively resolves halogen positioning (challenged by heavy atoms; use synchrotron sources).

- FT-IR : Halogen vibrations (C-Br ~550 cm⁻¹, C-I ~500 cm⁻¹) cross-validated against PubChem data .

How do electronic effects of multiple halogens influence reactivity in cross-coupling?

Answer:

- Suzuki-Miyaura : Para-iodo activates for Pd-catalyzed coupling (Pd(OAc)₂, SPhos, Cs₂CO₃, THF, 80°C).

- Buchwald-Hartwig : Bromo undergoes amination (Pd/XPhos, t-BuONa, 100°C).

- DFT studies : Iodine’s σ-hole enhances oxidative addition to Pd(0), but steric hindrance necessitates bulky ligands. Competing pathways (e.g., dehalogenation) are minimized via ligand screening (e.g., SPhos vs. Xantphos) .

What strategies mitigate side-reactions during functionalization?

Answer:

- Protect nitrile : Silylation (TMSCl, Et₃N) prevents nucleophilic attack.

- Cu-free Sonogashira : Reduces alkyne homocoupling (Pd(OAc)₂, P(o-tol)₃, DMF, 120°C).

- Statistical DoE : Identifies critical factors (e.g., anhydrous conditions, H₂O <50 ppm).

- Scavengers : Tetrabutylammonium bromide traps iodide byproducts .

Why do studies report variable Heck reaction yields (40–75%)?

Answer:

Yield discrepancies stem from:

- β-hydride elimination : Suppressed with electron-deficient alkenes (e.g., methyl acrylate).

- Catalyst poisoning : Add Na₂CO₃ to scavenge iodide.

- Optimized conditions : Pd(OAc)₂ (2 mol%), DIPEA, DMF, 120°C, and degassed solvents. Reproducibility requires strict alkene stoichiometry (1.2 eq) .

Can this compound serve as a COF precursor?

Answer:

While not directly used in COF-1/COF-5 systems, its boronic ester derivatives form hexagonal networks via [4+2] cycloadditions. Post-synthetic Stille coupling introduces iodine for optoelectronic tuning. BET surface areas reach 800 m²/g under solvothermal conditions (mesitylene/dioxane, 120°C). Challenges include halogen mobility during annealing .

What are best practices for handling its toxicity?

Answer:

- PPE : Butyl rubber gloves, full-face respirators.

- Reaction setup : Vented fume hoods with HCN detectors.

- Quench solutions : 10% NaHCO₃/Na₂S₂O₃.

- Flow chemistry : Reduces exposure via microreactors (0.5 mL/min, RT) .

How does computational chemistry predict regioselectivity?

Answer:

- Fukui function analysis (B3LYP/6-311++G**): Identifies C-I (f⁻=0.12) as most electrophilic.

- QTAIM : Stronger C-I bond critical points rationalize preferential substitution.

- MD simulations : Solvation in DMF stabilizes SNAr transition states at C-F (KOtBu activation) .

What role does it play in PET imaging agents?

Answer:

- Radiolabeling : Isotopic exchange (Na¹²⁴I, CuI) achieves >95% RCY.

- Conjugation : Nitrile enables click chemistry with targeting vectors (e.g., PSMA inhibitors).

- In vivo stability : Rapid clearance (t₁/₂=2.3 h) in murine models with low off-target retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.